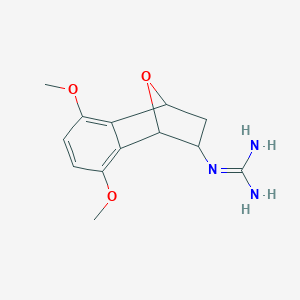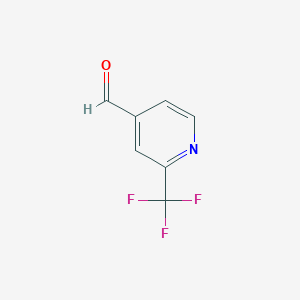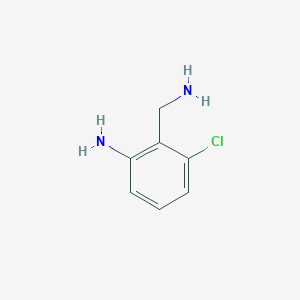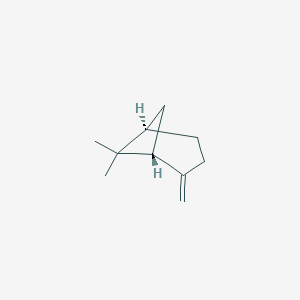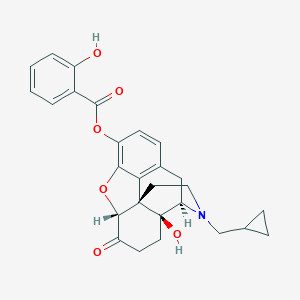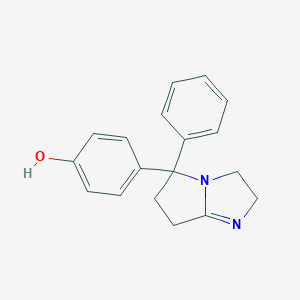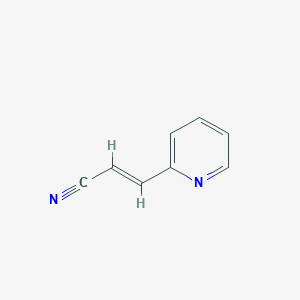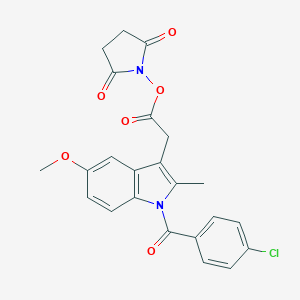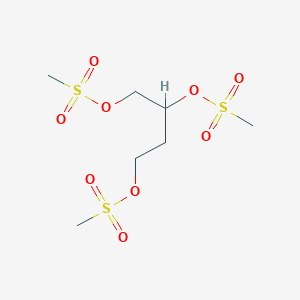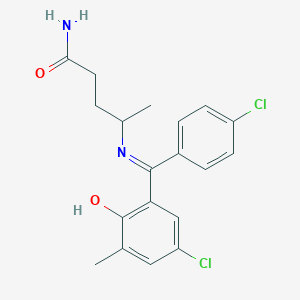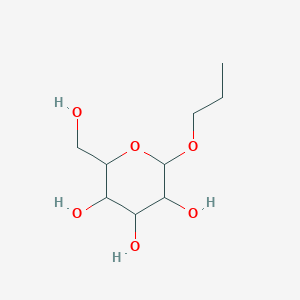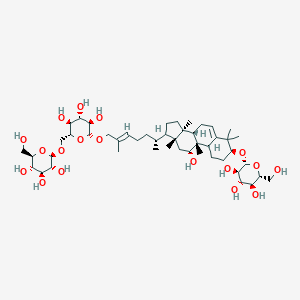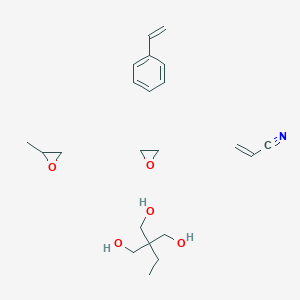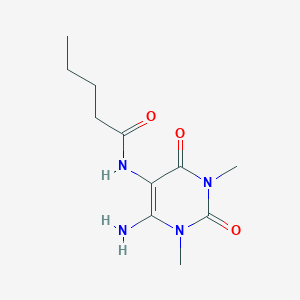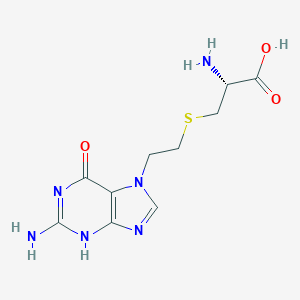
1-(Guan-1-yl)-2-(cystein-S-yl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Guan-1-yl)-2-(cystein-S-yl)ethane, commonly known as ethylguanidine cysteine (EGC), is a naturally occurring compound that has gained attention in recent years due to its potential therapeutic properties. EGC is a product of the reaction between guanidine and cysteine, which occurs naturally in the human body.
Wirkmechanismus
The mechanism of action of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane is not fully understood. However, it is believed that 1-(Guan-1-yl)-2-(cystein-S-yl)ethane exerts its therapeutic effects by scavenging free radicals, reducing inflammation, and protecting against oxidative stress. 1-(Guan-1-yl)-2-(cystein-S-yl)ethane has also been shown to inhibit the activity of certain enzymes that are involved in the development of various diseases.
Biochemische Und Physiologische Effekte
1-(Guan-1-yl)-2-(cystein-S-yl)ethane has been found to have several biochemical and physiological effects, including the ability to scavenge free radicals, reduce inflammation, and protect against oxidative stress. 1-(Guan-1-yl)-2-(cystein-S-yl)ethane has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Guan-1-yl)-2-(cystein-S-yl)ethane in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. However, one limitation of using 1-(Guan-1-yl)-2-(cystein-S-yl)ethane is its potential toxicity at high doses. Therefore, careful consideration must be given to the dosage and administration of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane. These include further investigation into its mechanism of action, as well as its potential to treat various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane for therapeutic use.
Synthesemethoden
1-(Guan-1-yl)-2-(cystein-S-yl)ethane can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane involves the reaction of guanidine and cysteine in the presence of a reducing agent. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between guanidine and cysteine.
Wissenschaftliche Forschungsanwendungen
1-(Guan-1-yl)-2-(cystein-S-yl)ethane has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. 1-(Guan-1-yl)-2-(cystein-S-yl)ethane has also been studied for its potential to treat various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
106947-24-4 |
|---|---|
Produktname |
1-(Guan-1-yl)-2-(cystein-S-yl)ethane |
Molekularformel |
C10H14N6O3S |
Molekulargewicht |
298.32 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H14N6O3S/c11-5(9(18)19)3-20-2-1-16-4-13-7-6(16)8(17)15-10(12)14-7/h4-5H,1-3,11H2,(H,18,19)(H3,12,14,15,17)/t5-/m0/s1 |
InChI-Schlüssel |
SXOJTGXFMQPGOS-YFKPBYRVSA-N |
Isomerische SMILES |
C1=NC2=C(N1CCSC[C@@H](C(=O)O)N)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)NC(=N2)N |
Kanonische SMILES |
C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)N=C(N2)N |
Synonyme |
1-(guan-1-yl)-2-(cystein-S-yl)ethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



